3-Benzyl-3-phenylazetidine

Vue d'ensemble

Description

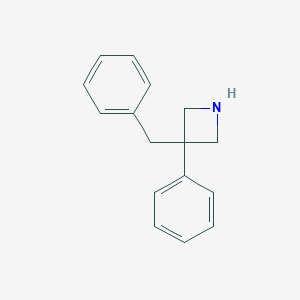

3-Benzyl-3-phenylazetidine is a four-membered nitrogen-containing heterocycle It is characterized by the presence of a benzyl group and a phenyl group attached to the azetidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Benzyl-3-phenylazetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with phenylacetaldehyde under acidic conditions to form the corresponding imine, which is then cyclized to produce the azetidine ring. Another method involves the use of aziridines and azetidines as building blocks, where the ring-opening polymerization of these strained nitrogen-containing monomers can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-Benzyl-3-phenylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction can produce corresponding amines.

Applications De Recherche Scientifique

Chemistry

3-Benzyl-3-phenylazetidine serves as a valuable building block in the synthesis of more complex molecules and polymers. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties: In vitro studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics.

- Anticancer Activity: Preliminary studies suggest that it may induce apoptosis in cancer cells, inhibiting proliferation in various cancer cell lines, including breast and lung cancers.

Medicine

The compound's structural features make it a candidate for drug development:

- Therapeutic Potential: Ongoing research is exploring its use as a precursor for novel therapeutic agents targeting specific biological pathways.

- Mechanism of Action: The azetidine ring can modulate enzyme activity or receptor interactions, potentially leading to significant biological effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity allows for the development of new materials with tailored properties.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study published in the Journal of Medicinal Chemistry reported significant antibacterial activity against resistant strains with MIC values lower than those of commonly used antibiotics.

-

Anticancer Activity:

- Research focusing on novel azetidine derivatives indicated that this compound inhibited the growth of human cancer cell lines, with IC50 values ranging from 5 to 15 µM, showcasing potent anticancer properties.

-

Mechanistic Studies:

- Mechanistic investigations revealed that this compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.

Mécanisme D'action

The mechanism of action of 3-benzyl-3-phenylazetidine involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening polymerization, which is a key reaction in its mechanism of action. This process involves the breaking of the azetidine ring and the formation of polymer chains, which can interact with various molecular targets .

Comparaison Avec Des Composés Similaires

3-Benzyl-3-phenylazetidine can be compared with other similar compounds, such as:

Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive compared to azetidines.

Other Azetidines: Compounds like 1-arenesulfonylazetidines share similar structural features but differ in their substituents and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Activité Biologique

3-Benzyl-3-phenylazetidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both benzyl and phenyl groups attached to a four-membered azetidine ring. This unique combination contributes to its distinct chemical reactivity and biological interactions. The presence of these aromatic groups enhances the compound's stability and binding affinity to various biological targets, making it a valuable candidate for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The azetidine ring can modulate enzyme activity or receptor interactions, potentially leading to significant biological effects. Notably, the compound has been studied for its potential antimicrobial and anticancer properties, which are linked to its ability to inhibit certain cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancers.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics .

- Anticancer Activity : In a research project focusing on novel azetidine derivatives, this compound was found to inhibit the growth of human cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .

- Mechanistic Studies : Further mechanistic studies revealed that the compound could activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other azetidine derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Benzylazetidine | Lacks phenyl group | Moderate antibacterial activity |

| 3-Phenylazetidine | Lacks benzyl group | Lower binding affinity |

| Azetidine | Simplest form | Minimal biological activity |

| This compound | Both benzyl and phenyl groups | High antimicrobial and anticancer potential |

Propriétés

IUPAC Name |

3-benzyl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYUPPBWXMLCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222491 | |

| Record name | Azetidine, 3-benzyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-25-0 | |

| Record name | Azetidine, 3-benzyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-benzyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.